1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of nitrophenols It consists of a benzene ring substituted with hydroxyl, iodine, and nitro groups, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one typically involves the nitration of 4-hydroxyacetophenone followed by iodination. The nitration process introduces a nitro group to the benzene ring, and the iodination step adds an iodine atom to the desired position. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate these transformations.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-iodo-5-nitrophenyl)ethan-1-one involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, the nitro group can participate in redox reactions, and the iodine atom can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-nitrophenylacetone: Lacks the iodine atom but has similar functional groups.
4-Hydroxy-3-iodophenylacetone: Lacks the nitro group but contains the iodine and hydroxyl groups.
4-Hydroxy-3-nitrophenylacetic acid: Contains a carboxylic acid group instead of the ethanone moiety.
Properties
CAS No. |
76748-71-5 |
---|---|
Molecular Formula |
C8H6INO4 |
Molecular Weight |
307.04 g/mol |
IUPAC Name |
1-(4-hydroxy-3-iodo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3 |
InChI Key |
YIEGUNJQDBRUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.